molecular formula C11H12N2O2 B1443002 1-(3-Acetylphenyl)imidazolidin-2-one CAS No. 1012040-98-0

1-(3-Acetylphenyl)imidazolidin-2-one

Cat. No. B1443002
CAS RN: 1012040-98-0
M. Wt: 204.22 g/mol
InChI Key: UZFFTBDDWBVGFL-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)imidazolidin-2-one is a synthetic organic compound that belongs to a class of imidazolidine derivatives. It has a CAS Number of 1012040-98-0 and a molecular weight of 204.23 . It is commonly known as API or Alpidem.


Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a subject of continuous research. A recent review summarizes the catalytic strategies to access imidazolidin-2-ones that have appeared in the literature from 2010 to 2018 . The review identifies the most common approaches to imidazolidin-2-one derivatives: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .


Molecular Structure Analysis

The molecular formula of this compound is C11H12N2O2. The InChI code is 1S/C11H12N2O2/c1-8(14)9-3-2-4-10(7-9)13-6-5-12-11(13)15/h2-4,7H,5-6H2,1H3,(H,12,15) .


Chemical Reactions Analysis

The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator (1-1.2 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .

It is stored at room temperature .

Scientific Research Applications

  • Corrosion Inhibition : Imidazolidine derivatives like 1-(2-ethylamino)-2-methylimidazolidine have been evaluated for their efficiency as corrosion inhibitors in acid media. Their reactivity and efficiency as corrosion inhibitors were analyzed using electrochemical techniques and density functional theory (DFT) calculations (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

  • Stereochemistry in Pharmaceutical Compounds : Imidazolidin-4-ones, which are structurally similar to 1-(3-Acetylphenyl)imidazolidin-2-one, are used in bioactive oligopeptides as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. Their formation, particularly with primaquine alpha-aminoamides, exhibits notable stereoselectivity, influenced by intramolecular hydrogen bonds (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).

  • Catalysis in Chemical Synthesis : Compounds like 1-methyl-imidazolidin-2-one are used in gold(I)-catalyzed intermolecular hydroamination, showing high yield and regioselectivity. This method is important for synthesizing various organic compounds, including imidazolidin-2-ones (Zhang, Lee, & Widenhoefer, 2009).

  • Insect Growth Inhibition and Chemosterilant : 4-Imidazolin-2-one, a compound related to this compound, acts as a potent inhibitor of reproduction and immature development in various insect species, offering a novel mode of action in pest control (Schaefer & Tieman, 1967).

  • Enzyme Inhibition for Therapeutic Applications : Imidazolidine derivatives, such as imidazolidine-2,4,5-triones, have been synthesized and identified as highly active inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in treating conditions like Alzheimer's disease (Pejchal, Štěpánková, Padělková, Imramovský, & Jampílek, 2011).

  • Stereoselective Alkylation in Drug Synthesis : Certain imidazolidin-2-ones are utilized as chiral auxiliaries in stereoselective alkylation reactions, which are crucial in the synthesis of complex molecules like β-Lactams and drugs such as ezetimibe (Goyal, Thakur, Sharma, Gangar, Patel, & Nair, 2016).

Safety and Hazards

The safety and hazards of 1-(3-Acetylphenyl)imidazolidin-2-one are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions in the research of imidazolidin-2-ones include the development of more sustainable and efficient protocols for their synthesis . This includes exploring various synthetic routes to access five-membered cyclic ureas .

properties

IUPAC Name

1-(3-acetylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8(14)9-3-2-4-10(7-9)13-6-5-12-11(13)15/h2-4,7H,5-6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFFTBDDWBVGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared in 18% yield according to the general procedure for the preparation of the amides, ureas and carbamates (Method A) starting from 1-(3-bromophenyl)ethanone and 2-imidazolidinone.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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